N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide
Description
N,N-Dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide is a piperazine-based compound featuring a dimethylcarboxamide group at the 1-position and a piperidine-1-carbonyl substituent at the 4-position. This structure combines two heterocyclic moieties (piperazine and piperidine) linked via a carbonyl group, which enhances conformational rigidity and influences binding interactions with biological targets.
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-14(2)12(18)16-8-10-17(11-9-16)13(19)15-6-4-3-5-7-15/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVVYQBEFROSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Pharmacological Applications
a. Cancer Treatment
Recent studies have highlighted the potential of N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide as a selective inhibitor of the extracellular signal-related kinase 5 (ERK5) pathway. This pathway is implicated in cellular processes such as proliferation, migration, and survival, making it a target for cancer therapies. The optimization of this compound has led to the identification of potent ERK5 inhibitors with favorable pharmacokinetic properties, suggesting its utility in cancer treatment strategies .
b. Neurological Disorders
The compound has also been investigated for its effects on muscarinic receptors, particularly M4 antagonism, which is relevant in treating neurological disorders such as Alzheimer's disease and Lewy body dementia. The modulation of these receptors can influence cognitive functions and may offer therapeutic benefits in managing symptoms associated with these conditions .
Synthetic Approaches
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Ring : The initial step often includes the reaction of piperazine derivatives with various carbonyl compounds.
- Dimethylation : The introduction of dimethyl groups can be achieved through methylation reactions using reagents like formaldehyde and formic acid.
- Final Coupling : The final product is usually obtained by coupling intermediates through amide bond formation under controlled conditions .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is crucial for its therapeutic effects, such as its potential to act as an anti-tubercular agent by targeting the enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Piperazine-Carboxamide Derivatives
The pharmacological and physicochemical properties of piperazine-carboxamides are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
Pharmacological Activity and Receptor Selectivity
Dopamine D3 Receptor Antagonists
Compounds like N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides () demonstrate that the carboxamide linker is critical for D3 receptor selectivity. Removal of the carbonyl group reduced D3R binding by >100-fold, highlighting its role in hydrogen bonding with the receptor’s E2 loop. The target compound’s carboxamide group may similarly enhance selectivity for neurological targets .
Androgen Receptor Antagonists
YM580 (), a trans-N-aryl-2,5-dimethylpiperazine-1-carboxamide, shows potent antiandrogenic activity (ED₅₀ = 2.2 mg/kg). The dimethyl groups on the piperazine ring and trifluoromethylpyridinyl substituent contribute to its efficacy. The target compound’s dimethylcarboxamide and piperidine groups may offer analogous advantages in steric complementarity .
Physicochemical Data
Biological Activity
N,N-Dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of anti-tubercular and neuropharmacological applications. This article reviews the available literature regarding its biological properties, including structure-activity relationships (SAR), mechanisms of action, and specific case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It possesses a molecular weight of approximately 358.5 g/mol and features multiple functional groups that contribute to its biological activity. The presence of both piperazine and piperidine rings is notable, as these structures are often associated with various pharmacological effects.
Antitubercular Activity
Recent research has indicated that derivatives of piperazine compounds exhibit promising anti-tubercular activity. For instance, a study evaluated several substituted piperazine derivatives against Mycobacterium tuberculosis H37Ra, revealing that certain compounds showed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Although this compound was not specifically highlighted in this study, the structural similarities suggest potential efficacy in this area.
Neuropharmacological Effects
The compound's structural characteristics also suggest possible interactions with neurotransmitter systems. For example, derivatives containing piperazine rings have been investigated for their ability to modulate muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease . The action on these receptors may provide insights into the compound's potential use in treating cognitive deficits.
Case Study 1: Anti-Tubercular Screening
In a systematic evaluation of novel piperazine derivatives, researchers synthesized and tested various compounds for their anti-tubercular properties. Among these, five exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM . The study emphasized the importance of molecular docking studies to understand the binding interactions of these compounds with target proteins, which could be extrapolated to this compound.
Case Study 2: Neuropharmacological Applications
Another study explored the role of piperazine-containing compounds as modulators of fatty acid amide hydrolase (FAAH), which is relevant for anxiety and pain management . Although this compound was not directly tested, its structural analogs have shown promise in this therapeutic area.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways relevant to disease states.
- Receptor Modulation : The interaction with muscarinic receptors suggests potential modulation of cholinergic signaling pathways, which are crucial in cognitive functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of structurally analogous piperazine-carboxamide derivatives often involves coupling reactions. For example, carbodiimide-based agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) are used to form amide bonds under anhydrous conditions in solvents like dichloromethane or DMF. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl precursor) are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How can computational tools predict the three-dimensional conformation of this compound, and what insights do they provide for target binding?
- Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model the compound’s conformation. X-ray crystallography of related piperazine derivatives reveals planar piperazine rings with substituents adopting equatorial positions, which stabilize interactions with hydrophobic pockets in receptors like dopamine D3. Solvent-accessible surface area (SASA) analysis further identifies potential hydrogen-bonding sites .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodology : Radioligand binding assays (e.g., using [³H]spiperone for dopamine receptors) and cellular viability assays (MTT or CellTiter-Glo) are standard. For receptor selectivity, competitive binding studies against panels of GPCRs (e.g., serotonin 5-HT2A, adrenergic α1) are recommended. Dose-response curves (IC₅₀ values) and functional assays (cAMP or calcium flux measurements) validate activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine or piperazine rings) influence selectivity toward biological targets?
- Methodology : Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing groups (e.g., Cl, F) on aromatic rings enhance receptor affinity. For instance, 3-chlorophenyl substitutions in similar compounds increase D3R selectivity by >1000-fold over D2R. Comparative molecular field analysis (CoMFA) quantifies steric/electrostatic contributions to binding .
Q. What experimental strategies resolve contradictions in reported biological activity data for piperazine-carboxamide derivatives?
- Methodology : Orthogonal assays (e.g., SPR for binding kinetics vs. functional GTPγS assays) validate conflicting results. For example, discrepancies in receptor affinity may arise from assay conditions (pH, buffer composition). Meta-analyses of published data with standardized normalization (e.g., pIC₅₀) and molecular dynamics simulations (e.g., GROMACS) clarify mechanistic inconsistencies .
Q. How can regioselectivity challenges in multi-step syntheses of this compound be addressed?
- Methodology : Protecting group strategies (e.g., Boc for amines) and orthogonal coupling agents (e.g., HATU for sterically hindered sites) improve regioselectivity. Reaction monitoring via TLC or LC-MS at intermediate steps identifies side products. For example, selective acylation of the piperazine nitrogen over the piperidine ring requires pH-controlled conditions (pH 8–9) .
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC-UV monitoring detect degradation products. Forced degradation (acid/base hydrolysis, oxidative stress with H₂O₂) identifies labile bonds. Mass spectrometry (HRMS) and NMR (¹H/¹³C) track structural integrity. Solubility profiling in biorelevant media (FaSSIF/FeSSIF) informs formulation needs .
Q. How does the carboxamide linker’s electronic configuration influence pharmacokinetic properties?
- Methodology : Hammett substituent constants (σ) correlate electron density of the carboxamide group with metabolic stability. CYP450 inhibition assays (e.g., CYP3A4) and liver microsome studies (human/rat) quantify oxidation rates. LogP calculations (e.g., XLogP3) and PAMPA assays predict blood-brain barrier permeability .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
